

The Structure-Activity Relationship of PSB-KK1415: A Potent and Selective GPR18 Agonist

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An In-depth Technical Guide for Researchers and Drug Development Professionals

PSB-KK1415 has emerged as a significant pharmacological tool and a potential therapeutic lead, acting as a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), a target implicated in immunology and cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **PSB-KK1415**, detailing its development, pharmacological properties, and the experimental methodologies used in its characterization.

Core Structure and Pharmacological Profile

PSB-KK1415 belongs to a class of non-lipid-like agonists of GPR18, developed from a tricyclic xanthine scaffold.[2] It is distinguished by its high potency, with an EC50 of 19.1 nM for human GPR18, as determined by β-arrestin recruitment assays.[1][2][3][5][6][7] Furthermore, **PSB-KK1415** exhibits a favorable selectivity profile, with at least a 25-fold greater selectivity for GPR18 over the cannabinoid CB1 and CB2 receptors.[1][2] In preclinical studies, **PSB-KK1415** has demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models of intestinal inflammation.[8]

Structure-Activity Relationship (SAR) Analysis

The development of **PSB-KK1415** from the initial hit compounds, PSB-KD107 and PSB-KD477, provides valuable insights into the SAR of this chemical series.[5] The key structural modifications and their impact on GPR18 agonism are summarized in the table below.



Compound	Structure	hGPR18 EC50 (nM) [β-arrestin assay]	Selectivity vs. CB Receptors
PSB-KD107	9-[2-(1H-indol-3- yl)ethyl]-1,3-dimethyl- 7,8-dihydro-6H- purino[7,8- a]pyrimidine-2,4-dione	562	Selective over GPR55, CB1, and CB2 at 10 μM
PSB-KK1415	7-[(4- chlorophenyl)methyl]- 8-[2-(1H-indol-3- yl)ethylamino]-1,3- dimethylpurine-2,6- dione	19.1	>25-fold vs. CB receptors
PSB-KK1445	7-[(4- fluorophenyl)methyl]-8 -[2-(1H-indol-3- yl)ethylamino]-1,3- dimethylpurine-2,6- dione	45.4	>200-fold vs. CB1 and CB2

The transition from the tricyclic purinopyrimidinone core of PSB-KD107 to the xanthine core of **PSB-KK1415**, along with the introduction of a substituted benzyl group at the 7-position and an indolylethylamino side chain at the 8-position, was crucial for the significant increase in potency. Specifically, the 4-chlorobenzyl substituent in **PSB-KK1415** appears to be optimal for high affinity, while the 4-fluorobenzyl group in PSB-KK1445, although slightly reducing potency, dramatically enhances selectivity against cannabinoid receptors.

Experimental Protocols β-Arrestin Recruitment Assay (PathHunter®)

The potency of **PSB-KK1415** and its analogs at the human GPR18 was determined using the PathHunter® β -arrestin recruitment assay, an enzyme fragment complementation-based technology.



Methodology:

- Cell Culture: CHO-K1 cells stably co-expressing the human GPR18 receptor fused to a
 ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are cultured in F-12
 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and appropriate selection
 antibiotics.
- Assay Preparation: Cells are harvested and seeded into 384-well white, solid-bottom microplates at a density of 5,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.
- Compound Treatment: Test compounds are serially diluted in assay buffer. The cell culture medium is removed, and the compound dilutions are added to the wells.
- Incubation: The plates are incubated for 90 minutes at 37°C.
- Detection: The PathHunter® detection reagent, containing the chemiluminescent substrate, is added to each well. The plates are incubated for 60 minutes at room temperature in the dark.
- Data Acquisition: Chemiluminescence is measured using a suitable plate reader. The data are normalized to the response of a maximal concentration of a reference agonist.
- Data Analysis: Concentration-response curves are generated using non-linear regression to determine the EC50 values.



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Workflow for the β -arrestin recruitment assay.



TNBS-Induced Colitis in Mice

The anti-inflammatory properties of **PSB-KK1415** were evaluated in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, which mimics human inflammatory bowel disease.

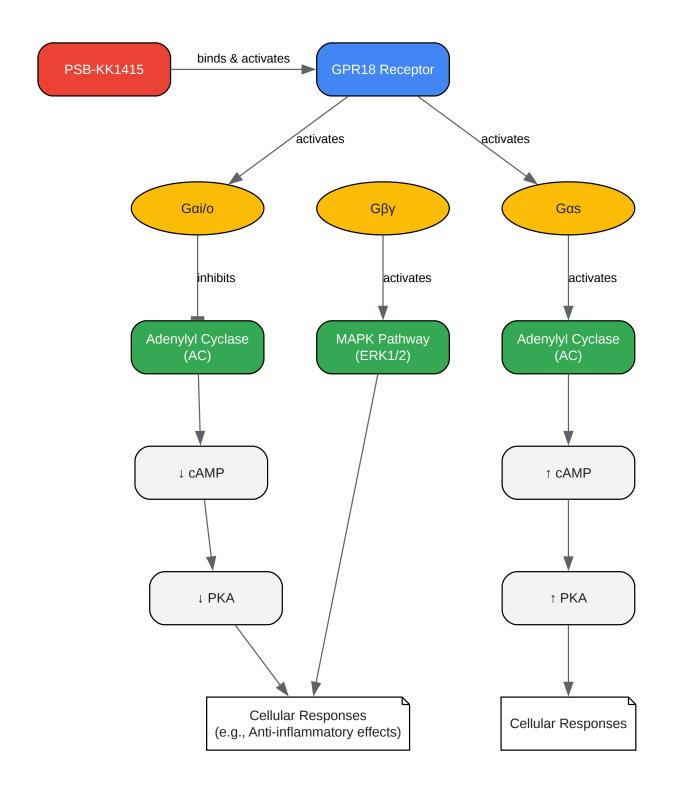
Methodology:

- Animal Model: Male BALB/c mice are used for the study.
- Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted intrarectally. A
 solution of TNBS in 50% ethanol is administered to induce colitis. Control groups receive
 saline or 50% ethanol.
- Drug Administration: **PSB-KK1415** is administered, typically via intraperitoneal injection, at specified doses daily, starting from the day of colitis induction.
- Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence
 of blood in the feces to calculate a Disease Activity Index (DAI).
- Endpoint Analysis: After a predetermined period (e.g., 3-7 days), the animals are euthanized. The colons are excised, and the length and weight are measured.
- Histological and Biochemical Analysis: Colon tissue samples are collected for histological examination to assess inflammation and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified in colon homogenates.

GPR18 Signaling Pathway

PSB-KK1415, as a GPR18 agonist, initiates a cascade of intracellular signaling events. GPR18 is known to couple to Gαi/o and potentially Gαs proteins. The activation of these pathways leads to various downstream effects that are believed to mediate the pharmacological actions of **PSB-KK1415**.





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GPR18 signaling pathways activated by PSB-KK1415.



Activation of the Gαi/o pathway by GPR18 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. The dissociated Gβγ subunits can also activate other signaling cascades, such as the mitogenactivated protein kinase (MAPK) pathway. The potential coupling to Gαs would lead to the stimulation of adenylyl cyclase and an increase in cAMP. These pathways collectively contribute to the cellular responses modulated by **PSB-KK1415**.

Conclusion

PSB-KK1415 represents a significant advancement in the development of selective probes for studying the function of GPR18. The detailed structure-activity relationship analysis highlights the key chemical features required for high potency and selectivity. The provided experimental protocols offer a framework for the pharmacological characterization of GPR18 agonists, while the elucidated signaling pathways provide a basis for understanding their mechanism of action. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of targeting GPR18.

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